molecular formula C20H29FN2O4 B13660847 (3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate

(3R,4S)-tert-butyl 3-fluoro-4-((R)-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B13660847
M. Wt: 380.5 g/mol
InChI Key: VNTIQFYBYUKNNC-XYPHTWIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a fluoro group, a methoxyphenyl group, and a tert-butyl ester, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoro and methoxyphenyl groups. The final step involves the formation of the tert-butyl ester. Common reagents used in these reactions include fluorinating agents, carbamoylating agents, and tert-butyl esters. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.

Scientific Research Applications

(3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,4S)-tert-butyl 3-fluoro-4-(®-1-(4-methoxyphenyl)ethylcarbamoyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H29FN2O4

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-[[(1R)-1-(4-methoxyphenyl)ethyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24)/t13-,16-,17+/m1/s1

InChI Key

VNTIQFYBYUKNNC-XYPHTWIQSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCN(C[C@@H]2F)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.